molecular formula C9H16N2O3 B12332361 3-Butyl-1-methylimidazolium bicarbonate

3-Butyl-1-methylimidazolium bicarbonate

Cat. No.: B12332361
M. Wt: 200.23 g/mol
InChI Key: QQCAELJNNSRZLH-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium hydrogen sulfate is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. Ionic liquids are salts in the liquid state at room temperature, and they are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances. 1-Butyl-3-methylimidazolium hydrogen sulfate, in particular, has been studied for its applications in catalysis, electrochemistry, and as a solvent for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium hydrogen sulfate can be synthesized through a straightforward reaction between 1-butyl-3-methylimidazolium chloride and sulfuric acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile, and stirring the mixture at room temperature for several hours. The resulting product is then purified by washing with water and drying under reduced pressure .

Industrial Production Methods

In an industrial setting, the production of 1-butyl-3-methylimidazolium hydrogen sulfate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium hydrogen sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation and hydrogen sulfate anion interact with various substrates and catalysts, facilitating chemical reactions. The hydrogen bonding and electrostatic interactions between the ionic liquid and the substrates enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium hydrogen sulfate can be compared with other similar ionic liquids, such as:

  • 1-Ethyl-3-methylimidazolium hydrogen sulfate
  • 1-Propyl-3-methylimidazolium hydrogen sulfate
  • 1-Hexyl-3-methylimidazolium hydrogen sulfate

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their alkyl chain lengths, which can affect their solubility and reactivity. 1-Butyl-3-methylimidazolium hydrogen sulfate is unique in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-butyl-3-methylimidazol-3-ium;oxido formate

InChI

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1-4-3/h6-8H,3-5H2,1-2H3;1,3H/q+1;/p-1

InChI Key

QQCAELJNNSRZLH-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)O[O-]

Origin of Product

United States

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